Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.215 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate can be synthesized through several methods. One common route involves the reaction of 6-formyl-2-pyridinecarboxylic acid methyl ester with trimethyl orthoformate in the presence of methanol . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-(dimethoxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(methoxymethyl)pyridine-2-carboxylate
- Methyl 6-(phenoxymethyl)pyridine-2-carboxylate
- Methyl 6-(difluoromethyl)pyridine-2-carboxylate
Uniqueness
Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its dimethoxymethyl group allows for versatile chemical modifications, making it valuable in various synthetic applications .
Properties
CAS No. |
118130-85-1 |
---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 6-(dimethoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-13-9(12)7-5-4-6-8(11-7)10(14-2)15-3/h4-6,10H,1-3H3 |
InChI Key |
LKTBVJIYAHDBON-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NC(=CC=C1)C(=O)OC)OC |
Origin of Product |
United States |
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